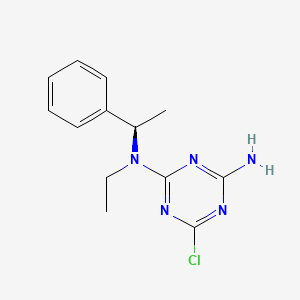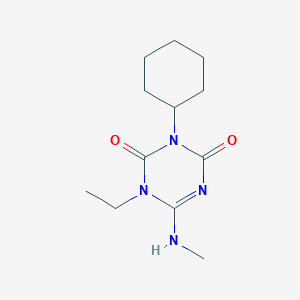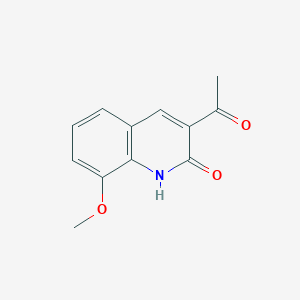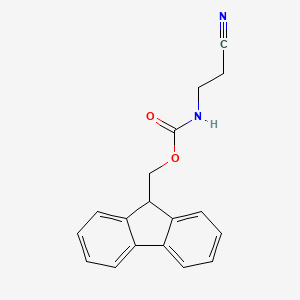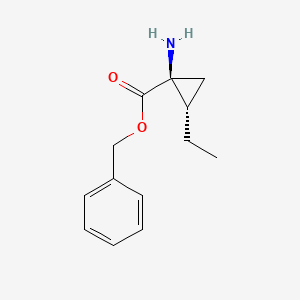
(2-Amino-3-chloropyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-3-chloropyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an amino and a chlorine group. The unique structural features of this compound make it a valuable reagent in various chemical transformations, particularly in the field of cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-chloropyridin-4-YL)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-amino-3-chloropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (2-Amino-3-chloropyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenol Derivatives: Formed via oxidation.
Substituted Pyridines: Formed via nucleophilic substitution.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (2-Amino-3-chloropyridin-4-YL)boronic acid is primarily based on its ability to form stable complexes with various substrates. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The amino and chlorine groups on the pyridine ring can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
- (2-Amino-3-bromopyridin-4-YL)boronic acid
- (2-Amino-3-iodopyridin-4-YL)boronic acid
- (2-Amino-3-fluoropyridin-4-YL)boronic acid
Comparison: (2-Amino-3-chloropyridin-4-YL)boronic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. Compared to its bromine and iodine analogs, the chlorine derivative offers a more controlled reactivity, making it suitable for a broader range of applications . The fluorine analog, while more stable, may exhibit lower reactivity in certain transformations .
Propiedades
Fórmula molecular |
C5H6BClN2O2 |
|---|---|
Peso molecular |
172.38 g/mol |
Nombre IUPAC |
(2-amino-3-chloropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
Clave InChI |
OUYNSNVKRVETHC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=NC=C1)N)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


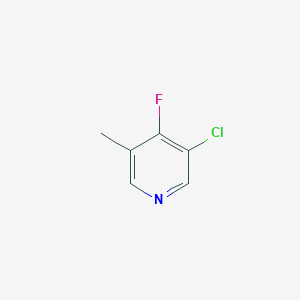
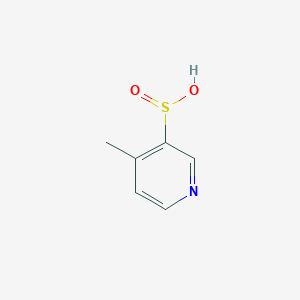

![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)

![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
